![molecular formula C14H12N4O2 B3316235 N-Benzyl-5-nitro-1H-indazol-3-amine CAS No. 953411-59-1](/img/structure/B3316235.png)
N-Benzyl-5-nitro-1H-indazol-3-amine
Overview
Description
“N-Benzyl-5-nitro-1H-indazol-3-amine” is a compound with the molecular formula C14H12N4O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound that is structurally characterized by a pyrazole fused to a benzene . Indazole derivatives are known to display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-5-nitro-1H-indazol-3-amine” is characterized by the presence of a benzyl group, a nitro group, and an indazole core . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Physical And Chemical Properties Analysis
“N-Benzyl-5-nitro-1H-indazol-3-amine” has a molecular weight of 268.27 . Further physical and chemical properties are not detailed in the retrieved papers.Future Directions
The future directions for “N-Benzyl-5-nitro-1H-indazol-3-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indazole derivatives, they could be potential candidates for the development of new drugs .
properties
IUPAC Name |
N-benzyl-5-nitro-1H-indazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)11-6-7-13-12(8-11)14(17-16-13)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIDKQFGLADOPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-nitro-1H-indazol-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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